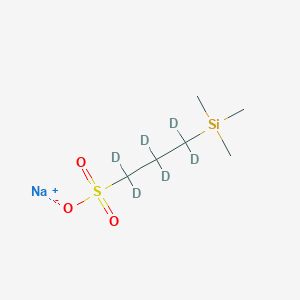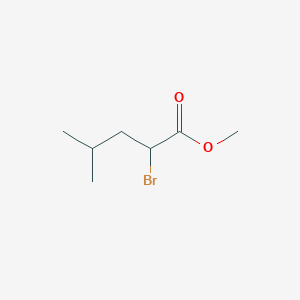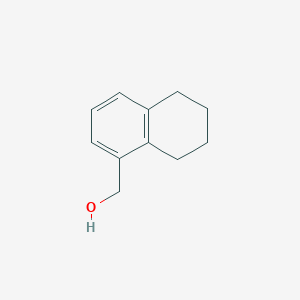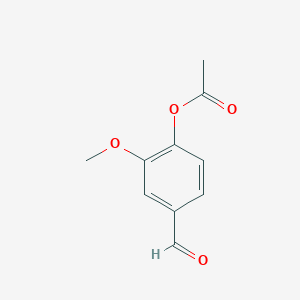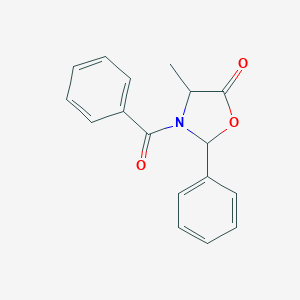
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Vue d'ensemble
Description
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a heterocyclic compound, classified as an oxazolidinone, that has found numerous applications in both scientific research and in the laboratory. This compound is an important intermediate in the synthesis of other compounds, and is used as a starting material for the synthesis of a wide range of compounds. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it has been used as a reagent in the synthesis of other compounds, and as a catalyst in certain reactions.
Applications De Recherche Scientifique
Solvent Extraction and Metal Separation
This compound has been utilized in the solvent extraction of gadolinium (Gd(III) ion), showcasing its potential as a chelating agent . The study highlights its effectiveness in non-aqueous systems, where it offers increased distribution ratios in an aqueous medium. This application is particularly relevant in the separation and purification of rare earth metals, which are crucial for various high-tech industries.
Pharmaceutical Research - Antimicrobial Agents
Research indicates potential antimicrobial properties associated with derivatives of this compound . This opens up possibilities for its use in developing new therapeutic agents that could serve as alternative treatments for microbial infections.
Material Science - Ligand for Metal Complexes
The compound’s ability to form stable metal complexes is of significant interest in material science . These complexes can be used to create novel materials with unique electronic, magnetic, or catalytic properties, which could be applied in various technological advancements.
Analytical Chemistry - Trace Metal Analysis
As a complexing agent, it has been used for the extraction and separation of trace metals for analytical purposes, such as atomic absorption spectroscopy (AAS) and high-performance liquid chromatography (HPLC) . This is essential for environmental monitoring and quality control in manufacturing processes.
Biomedical Applications - Contrast Agents
The compound’s ability to form complexes with metals like gadolinium suggests its potential use in biomedical imaging as a contrast agent . This could improve the quality of magnetic resonance imaging (MRI), aiding in more accurate diagnoses.
Antioxidant Properties
Studies have shown that derivatives of this compound exhibit antioxidant activities . This property is beneficial in the development of drugs that can protect the body from oxidative stress, which is linked to numerous chronic diseases.
Anti-HIV Research
There is evidence to suggest that certain derivatives may have anti-HIV properties . This is a promising avenue for research, as it could lead to the development of new treatments for HIV/AIDS.
Propriétés
IUPAC Name |
3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBOGYZALFWLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



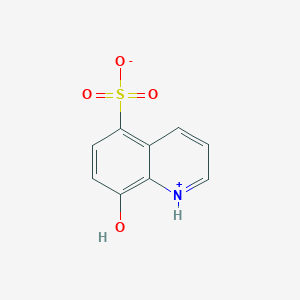
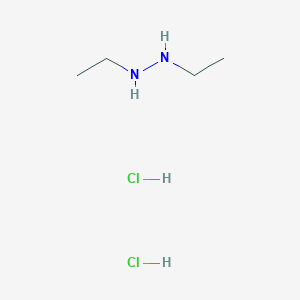
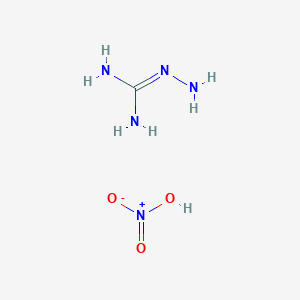


![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)
